![molecular formula C29H29N3O7S B3007125 3-(2-((2-(3,4-dihydroxyphenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide CAS No. 422290-36-6](/img/structure/B3007125.png)
3-(2-((2-(3,4-dihydroxyphenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide
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Description
3-(2-((2-(3,4-dihydroxyphenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a useful research compound. Its molecular formula is C29H29N3O7S and its molecular weight is 563.63. The purity is usually 95%.
BenchChem offers high-quality 3-(2-((2-(3,4-dihydroxyphenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-((2-(3,4-dihydroxyphenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Research
The presence of 3,4-dihydroxyphenyl groups in the compound suggests potential antioxidant properties, as these groups are known to scavenge free radicals. This could be particularly useful in studying oxidative stress-related diseases such as neurodegenerative disorders .
Enzyme Inhibition Studies
Compounds with a quinazolinone core have been shown to inhibit various enzymes. This compound could be used to explore new pathways in enzyme inhibition, potentially leading to the development of novel pharmaceuticals .
Neurotransmission Research
The 3,4-dimethoxyphenethyl moiety resembles the structure of neurotransmitters and could be used to study their mimetic effects or inhibition, contributing to research in neurological disorders and mental health .
properties
IUPAC Name |
3-[2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O7S/c1-38-25-10-7-18(15-26(25)39-2)11-13-30-27(36)12-14-32-28(37)20-5-3-4-6-21(20)31-29(32)40-17-24(35)19-8-9-22(33)23(34)16-19/h3-10,15-16,33-34H,11-14,17H2,1-2H3,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVAAGVDCWCIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=C(C=C4)O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-(3,4-dihydroxyphenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide |
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